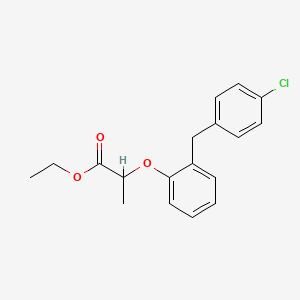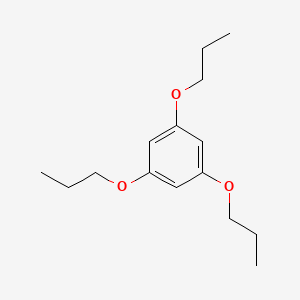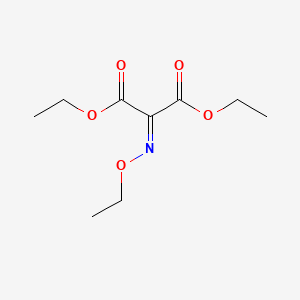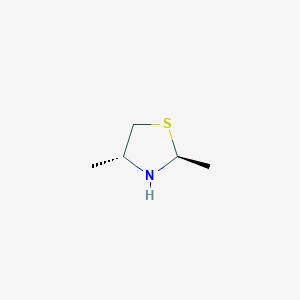
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine is a chiral compound with a thiazolidine ring structure This compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exhibits chirality due to the stereocenters at these positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 2,4-dimethylthioamide, with an appropriate electrophile. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form, such as a thiazolidine-2-thione.
Substitution: The methyl groups at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiazolidine-2-thione.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-2,4-Dimethyl-1,3-thiazolidine: This enantiomer has a different stereochemistry at the 4 position, leading to different chemical and biological properties.
(2R,4R)-2,4-Dimethyl-1,3-thiazolidine: Another enantiomer with different stereochemistry at both the 2 and 4 positions.
(2R,4S)-2,4-Dimethyl-1,3-thiazolidine: This compound has the opposite stereochemistry at the 2 and 4 positions compared to (2S,4R)-2,4-Dimethyl-1,3-thiazolidine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where chirality plays a critical role, such as in asymmetric synthesis and chiral recognition processes.
Eigenschaften
CAS-Nummer |
72760-76-0 |
|---|---|
Molekularformel |
C5H11NS |
Molekulargewicht |
117.22 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H11NS/c1-4-3-7-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
FGBOEOZFZKNQAX-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@@H]1CS[C@H](N1)C |
Kanonische SMILES |
CC1CSC(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


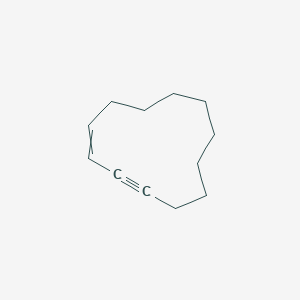
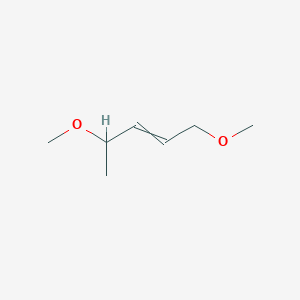
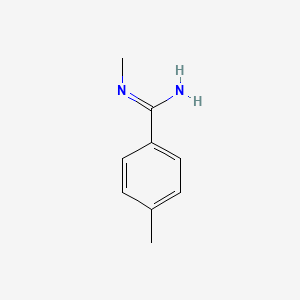

![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)



![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
